molecular formula C19H17N5O2 B10889628 2-(6-Ethoxy-4-methylquinazolin-2-ylamino)quinazolin-4-ol CAS No. 263746-99-2

2-(6-Ethoxy-4-methylquinazolin-2-ylamino)quinazolin-4-ol

Cat. No.: B10889628
CAS No.: 263746-99-2
M. Wt: 347.4 g/mol
InChI Key: LJULQZCTWLGECQ-UHFFFAOYSA-N
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Description

2-(6-Ethoxy-4-methylquinazolin-2-ylamino)quinazolin-4-ol is a quinazoline derivative featuring dual quinazoline cores. The compound is characterized by:

  • 4-Methyl group: Stabilizes the quinazoline core, influencing electronic and steric properties.
  • Quinazolin-4-ol backbone: Imparts hydrogen-bonding capabilities for target recognition .

Modifications at the 6-position (e.g., ethoxy) are hypothesized to optimize binding affinity and selectivity.

Properties

CAS No.

263746-99-2

Molecular Formula

C19H17N5O2

Molecular Weight

347.4 g/mol

IUPAC Name

2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-3H-quinazolin-4-one

InChI

InChI=1S/C19H17N5O2/c1-3-26-12-8-9-16-14(10-12)11(2)20-18(22-16)24-19-21-15-7-5-4-6-13(15)17(25)23-19/h4-10H,3H2,1-2H3,(H2,20,21,22,23,24,25)

InChI Key

LJULQZCTWLGECQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(N=C(N=C2C=C1)NC3=NC4=CC=CC=C4C(=O)N3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-ethoxy-4-methyl-2-quinazolinyl)amino]-4-quinazolinol typically involves multi-step organic reactions. One common method includes the condensation of 6-ethoxy-4-methyl-2-quinazolinamine with 4-hydroxyquinazoline under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[(6-ethoxy-4-methyl-2-quinazolinyl)amino]-4-quinazolinol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halides, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

2-[(6-ethoxy-4-methyl-2-quinazolinyl)amino]-4-quinazolinol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(6-ethoxy-4-methyl-2-quinazolinyl)amino]-4-quinazolinol involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

The table below compares key structural and functional attributes of related quinazoline derivatives:

Compound Name / Identifier Core Structure Substituents Molecular Weight (g/mol) Key Biological Activity Reference
Target Compound Quinazolin-4-ol 6-Ethoxy, 4-methyl Calculated: ~350.4 Hypothesized G4 stabilization N/A
2-(4-Me-QA)quinazolin-4-ol (CAS 263746-95-8) Quinazolin-4-ol 4-Methyl (no 6-substituent) 306.3 G4 DNA stabilization
6-Methoxy-4-methylquinazoline analog (CAS 362000-44-0) Pyrimidin-4-ol 6-Methoxy, 4-methyl, benzimidazole-thioether 362.1 (HRMS) Not specified
6-Bromo-N-(thiophen-2-ylmethyl)quinazolin-4-amine Quinazolin-4-amine 6-Bromo, thiophen-2-ylmethyl 312.2 Kinase inhibition (CDC2-like kinases)
8-Fluoro-2-(1-fluoro-cyclopropyl)-6-[(2-hydroxy-ethylamino)-quinazolin-4-ol Quinazolin-4-ol 8-Fluoro, 1-fluoro-cyclopropyl, hydroxyethylamino 281.9 (MS) Neurotensin receptor modulation
Key Observations:
  • Substitution at Position 6: Ethoxy vs. Bromo: Enhances electrophilicity for Suzuki couplings but may reduce solubility .
  • Core Structure :
    • Quinazolin-4-ol vs. Pyrimidin-4-ol : The quinazoline backbone offers a larger aromatic surface for π-π stacking with G4 DNA, critical for stabilization .
    • Quinazolin-4-amine : Replacing the hydroxyl group with an amine alters hydrogen-bonding interactions, as seen in kinase inhibitors .
G-Quadruplex Stabilization
  • 2-(4-Me-QA)quinazolin-4-ol : Demonstrated moderate G4 stabilization in Thioflavin T displacement assays, attributed to planar quinazoline cores interacting with G4 loops .
  • Target Compound : The 6-ethoxy group may enhance stacking interactions with G4 quartets, though experimental validation is required.
Kinase Inhibition
  • 6-Bromo-N-(thiophen-2-ylmethyl)quinazolin-4-amine : Inhibits CDC2-like kinases (IC₅₀ < 100 nM) via ATP-binding pocket competition . Ethoxy substitution in the target compound might reduce kinase affinity due to steric hindrance.
Analgesic Activity

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